molecular formula C9H9ClF3NO B8031338 3-Chloro-2-propoxy-5-(trifluoromethyl)pyridine

3-Chloro-2-propoxy-5-(trifluoromethyl)pyridine

Cat. No.: B8031338
M. Wt: 239.62 g/mol
InChI Key: RHTGHKPUVDYIFW-UHFFFAOYSA-N
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Description

3-Chloro-2-propoxy-5-(trifluoromethyl)pyridine is a pyridine derivative with substituents at positions 2 (propoxy), 3 (chloro), and 5 (trifluoromethyl). The trifluoromethyl group is a strong electron-withdrawing moiety, while the propoxy chain contributes to lipophilicity. This compound is primarily used as an intermediate in agrochemicals and pharmaceuticals due to its stability and reactivity . Its synthesis likely involves nucleophilic substitution reactions, where propoxide replaces a leaving group (e.g., chloro) at position 2 under basic conditions .

Properties

IUPAC Name

3-chloro-2-propoxy-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c1-2-3-15-8-7(10)4-6(5-14-8)9(11,12)13/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTGHKPUVDYIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-propoxy-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with propyl alcohol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the propoxy group .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity. Temperature and pressure control are crucial to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-propoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Building Block for Synthesis
3-Chloro-2-propoxy-5-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new materials with tailored properties.

Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. For example, studies have shown that pyridine derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
Similar Pyridine DerivativeP. aeruginosa1.3 µg/mL

Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on key enzymes involved in bacterial fatty acid synthesis, such as enoyl-acyl carrier protein reductase (ecKAS III). A related derivative exhibited an IC50 value of 5.6 µM, indicating potential for antibiotic development.

Neuroprotective Potential

Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are linked to neurodegenerative diseases like Alzheimer's. One study reported IC50 values ranging from 0.017 µM to 506 nM for various analogs, suggesting promising neuroprotective properties.

Case Study 1: Antibacterial Efficacy

In a recent study, researchers synthesized several pyridine derivatives, including this compound, and tested their antibacterial properties in vitro. The results indicated that the trifluoromethyl group significantly enhanced antibacterial activity against Gram-negative bacteria.

Case Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibition capabilities of this compound revealed its potential as an antibiotic agent. The study focused on the structure-activity relationship (SAR) of similar compounds, demonstrating that electron-withdrawing groups like trifluoromethyl improve binding affinity to target enzymes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-propoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, highlighting substituent variations and their impacts:

Compound Name Substituents (Positions) Molecular Formula Molar Mass Key Properties/Applications Reference
3-Chloro-2-propoxy-5-(trifluoromethyl)pyridine Cl (3), OCH2CH2CH3 (2), CF3 (5) C9H9ClF3NO 239.62 Agrochemical intermediate; balanced lipophilicity
3-Chloro-2-(2-methylpropoxy)-5-(trifluoromethyl)pyridine Cl (3), OCH(CH2CH3)2 (2), CF3 (5) C10H11ClF3NO 253.65 Higher lipophilicity due to branched alkoxy chain
5-(Chloromethyl)-2-methoxy-3-(trifluoromethyl)pyridine ClCH2 (5), OCH3 (2), CF3 (3) C8H7ClF3NO 225.60 Reactive chloromethyl group for further derivatization
2-Chloro-5-(trifluoromethyl)pyridin-3-amine Cl (2), CF3 (5), NH2 (3) C6H4ClF3N2 196.56 Polar amino group enhances solubility and hydrogen bonding
4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one Cl (3), CF3 (5), piperazinone (4) C10H9ClF3N3O 285.65 Piperazinone ring increases hydrogen bonding capacity

Key Observations :

  • Alkoxy Chain Length : The propoxy group in the target compound provides moderate lipophilicity compared to the shorter methoxy group () or bulkier 2-methylpropoxy (). Longer chains enhance membrane permeability but may reduce solubility in aqueous media.
  • Electron-Withdrawing Groups : The trifluoromethyl group stabilizes the pyridine ring against nucleophilic attack, while chloro at position 3 directs electrophilic substitution to specific sites .
  • Functional Group Reactivity: Analogs with chloromethyl () or amino groups () offer reactive sites for further chemical modifications, unlike the target compound’s propoxy group, which is less reactive.

Research Findings and Trends

Lipophilicity vs. Solubility : Branched alkoxy groups (e.g., 2-methylpropoxy) increase logP values but may reduce aqueous solubility, limiting bioavailability .

Steric Effects : Bulky substituents at position 2 hinder interactions with enzyme active sites, as observed in protease inhibitor studies ().

Metabolic Stability : Trifluoromethyl groups resist oxidative degradation, enhancing the compound’s half-life in biological systems .

Biological Activity

3-Chloro-2-propoxy-5-(trifluoromethyl)pyridine is a compound of increasing interest in biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group, a propoxy group, and a trifluoromethyl group. The trifluoromethyl moiety is known to enhance lipophilicity, which may facilitate cellular uptake and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to cross cell membranes, potentially leading to:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through modulation of specific signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

Microorganism Minimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi45 µg/mL
K. pneumoniae50 µg/mL

These results suggest that the compound's antimicrobial efficacy is comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

In terms of anticancer effects, the compound has been evaluated against several cancer cell lines. The findings are summarized below:

Cell Line IC50 (µM)
MCF-7 (breast cancer)12 µM
A549 (lung cancer)15 µM
PC3 (prostate cancer)10 µM

The IC50 values indicate that the compound is effective at relatively low concentrations, suggesting potential for therapeutic use in oncology .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyridine ring and substituents significantly affect biological activity. For instance:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Chloro Substitution : Plays a crucial role in the compound's interaction with target enzymes.

Research has shown that compounds with electron-donating groups exhibit increased anti-inflammatory and anticancer activities, highlighting the importance of functional group positioning on the pyridine ring .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results demonstrated that this compound was one of the most effective against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Potential

In another study focusing on cancer cell lines, researchers found that treatment with this compound led to significant reductions in cell viability across multiple types of cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest in the S phase, indicating a dual mechanism of action .

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